Cas no 2176152-19-3 (2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide)
![2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2176152-19-3x500.png)
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
-
- インチ: 1S/C14H19N5O3S/c1-17-12(21)9-19(14(17)22)10-2-5-18(6-3-10)8-11(20)16-13-15-4-7-23-13/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,15,16,20)
- InChIKey: RORSBBOMVAYMSR-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(CN1CCC(CC1)N1C(N(C)C(C1)=O)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 495
- XLogP3: 0.2
- トポロジー分子極性表面積: 114
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-1840-2μmol |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-25mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-30mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-10mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-20μmol |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-2mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-10μmol |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-40mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-50mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6529-1840-75mg |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
2176152-19-3 | 75mg |
$208.0 | 2023-09-08 |
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 2176152-19-3 and Product Name: 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
The compound with the CAS number 2176152-19-3 and the product name 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural composition of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.
At the core of this compound's structure lies a piperidine ring, which is a common motif in many bioactive molecules. The piperidine ring is substituted with a 4-(3-methyl-2,4-dioxoimidazolidin-1-yl) moiety, which introduces a highly reactive imidazolidine unit. This unit is further functionalized with a 1,3-thiazole ring at the amide position, forming the N-(1,3-thiazol-2-yl)acetamide moiety. The presence of these heterocyclic rings not only enhances the compound's solubility and stability but also plays a crucial role in its interactions with biological targets.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 3-methyl-2,4-dioxoimidazolidin-1-yl group in this compound is particularly noteworthy, as it has been shown to exhibit significant binding affinity to various enzymes and receptors. This property makes it an attractive scaffold for designing molecules that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The 1,3-thiazole ring further complements these interactions by providing additional binding sites and enhancing the overall pharmacological profile of the compound.
In the realm of drug discovery, the synthesis and characterization of such complex molecules are essential for understanding their mechanism of action and potential therapeutic applications. The acetamide moiety in the compound's structure not only contributes to its solubility but also serves as a site for further functionalization. This allows for the creation of derivatives with enhanced biological activity or improved pharmacokinetic properties. The ability to modify this moiety opens up numerous possibilities for tailoring the compound's properties to meet specific therapeutic needs.
One of the most exciting aspects of this compound is its potential application in targeted therapy. The combination of the piperidine, imidazolidine, and thiazole rings creates a multifunctional scaffold that can interact with multiple targets simultaneously. This polypharmacophoric nature is particularly valuable in treating complex diseases that involve multiple pathological pathways. For instance, studies have suggested that this compound may have dual activity by inhibiting both an enzyme and a receptor involved in cancer progression. Such dual targeting has shown promise in preclinical models and could translate into more effective treatments for patients.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as multi-step organic synthesis and catalytic transformations are employed to construct the complex framework efficiently. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopure compounds, which are often required for optimal biological activity. The challenge lies not only in constructing the molecule but also in optimizing synthetic routes to minimize side reactions and improve scalability.
Evaluation of the compound's biological activity typically involves both in vitro and in vivo assays. In vitro studies are conducted using cell-based models to assess interactions with specific enzymes or receptors. These assays help determine binding affinities, enzyme inhibitory activities, and receptor binding profiles. In vivo studies extend this evaluation by assessing pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies provide critical insights into how the compound behaves within a living organism and guide further optimization efforts.
The integration of computational chemistry techniques has revolutionized drug discovery by enabling rapid screening and design of novel molecules. Molecular modeling tools can predict how this compound interacts with biological targets at an atomic level, providing valuable insights into its mechanism of action. Additionally, virtual screening methods allow for high-throughput evaluation of thousands of compounds against large databases of biological targets. Such approaches have significantly reduced the time and cost associated with identifying promising candidates for further development.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide will play an increasingly important role in addressing unmet medical needs. The versatility of its structural framework allows for extensive derivatization, enabling researchers to fine-tune its properties for specific applications. Whether used as a lead compound or as part of a larger drug candidate portfolio, this molecule exemplifies the innovative approaches being developed in modern medicinal chemistry.
The future direction of research on this compound will likely focus on expanding its therapeutic applications through structural optimization and clinical development. Collaborative efforts between academic researchers and pharmaceutical companies will be essential for translating laboratory findings into viable therapeutics. By leveraging cutting-edge synthetic methodologies alongside advanced computational tools, scientists can accelerate the discovery process and bring new treatments to patients more quickly than ever before.
2176152-19-3 (2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide) Related Products
- 2228147-80-4(4-(chloromethyl)-1-ethenyl-1H-pyrazole)
- 2007921-13-1(2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride)
- 1780757-97-2(1-(2-formylphenyl)-1H-pyrazole-4-carboxylic acid)
- 2228596-57-2(tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate)
- 1427014-87-6(1-(2,5-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid amide)
- 1805233-73-1(Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)
- 2648913-01-1((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid)
- 459818-76-9(Ethyl 3-(Pyrimidin-2-yl)propanoate)
- 2248352-76-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylate)
- 1805559-68-5(Methyl 3-amino-5-chloro-2-(trifluoromethyl)benzoate)




